![molecular formula C14H12Cl2N4OS B3020373 3-((2,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-83-7](/img/structure/B3020373.png)
3-((2,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrimidines and their derivatives has been a subject of interest due to their biological activities. In the context of the compound "3-((2,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one", we can draw parallels from the synthesis methods of related compounds. For instance, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines involved heterocyclization and functionalization to achieve potent and selective serotonin 5-HT6 receptor antagonists . Similarly, chlorosulfonation of 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine with chlorosulfonic acid in the presence of thionyl chloride was studied, indicating a substitution at C-6 and further reactivity towards various reagents . These methods suggest that the synthesis of the compound would likely involve multiple steps, including heterocyclization and functional group transformations.
Molecular Structure Analysis
The molecular structure of triazolo[4,3-a]pyrimidines is characterized by a fused triazole and pyrimidine ring system. This structure is crucial for the biological activity of these compounds. For example, the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones were synthesized via a Dimroth-type rearrangement, indicating the importance of structural isomerization in achieving the desired biological properties . The presence of substituents such as the 2,4-dichlorobenzylthio group in the compound of interest would likely influence its conformation and, consequently, its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of triazolo[4,3-a]pyrimidines with various reagents has been explored in several studies. For instance, the reaction of 3-acetyl-1,7-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one with N,N-dimethylformamide dimethylacetal yielded an enaminone, which further reacted with different nucleophiles to afford various heterocyclic compounds . This suggests that the compound "this compound" could also exhibit diverse reactivity, potentially leading to a range of derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo[4,3-a]pyrimidines are influenced by their substituents. For example, the diheterocyclic compounds based on 2-thioacetohydrazide-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine were characterized using 1H-NMR, MS, and elemental analyses, which confirmed their structures . These analytical techniques would be essential in determining the physical and chemical properties of the compound , such as solubility, melting point, and stability, which are important for its practical applications in medicinal chemistry.
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4OS/c1-7-8(2)20-13(17-12(7)21)18-19-14(20)22-6-9-3-4-10(15)5-11(9)16/h3-5H,6H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFLMRVGGHFWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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